molecular formula C15H16O5 B1336134 Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate CAS No. 5969-19-7

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate

Cat. No.: B1336134
CAS No.: 5969-19-7
M. Wt: 276.28 g/mol
InChI Key: JFRVIXNRVMZXFB-UHFFFAOYSA-N
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Description

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a hydroxy group at the 7th position, a methyl group at the 4th position, and an ethyl ester group at the 3rd position of the propanoate side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.

    Esterification: The 7-hydroxy-4-methylcoumarin is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate in dry acetone. This reaction forms the ethyl ester derivative.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of 7-oxo-4-methylcoumarin derivatives.

    Reduction: Formation of dihydro-4-methylcoumarin derivatives.

    Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex coumarin derivatives.

    Biology: Investigated for its potential as an antioxidant, antimicrobial, and anticancer agent.

    Medicine: Explored for its anticoagulant properties and potential use in treating cardiovascular diseases.

    Industry: Utilized in the development of fluorescent dyes and optical brighteners.

Comparison with Similar Compounds

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate can be compared with other coumarin derivatives such as:

    7-Hydroxy-4-methylcoumarin: Lacks the ethyl ester group, making it less lipophilic.

    4-Methylumbelliferone: Similar structure but with different substitution patterns, leading to varied biological activities.

    Warfarin: A well-known anticoagulant with a different substitution pattern on the coumarin core.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-3-19-14(17)7-6-12-9(2)11-5-4-10(16)8-13(11)20-15(12)18/h4-5,8,16H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRVIXNRVMZXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975087
Record name Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5969-19-7
Record name NSC115527
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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